molecular formula C15H20F3N5 B1399203 N-isopropyl-6-(piperidin-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine CAS No. 1316225-60-1

N-isopropyl-6-(piperidin-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine

Cat. No.: B1399203
CAS No.: 1316225-60-1
M. Wt: 327.35 g/mol
InChI Key: XKUBZZOCRNJHTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

For Research Use Only. Not for Human or Therapeutic Use. N-isopropyl-6-(piperidin-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine is a novel chemical entity designed for advanced research and development in medicinal chemistry. This compound belongs to the pyrazolo[3,4-b]pyridine class of fused heterocycles, which are of significant scientific interest due to their structural resemblance to purine bases, allowing them to mimic natural nucleotides and interact with a variety of biological targets . Core Research Applications and Value: The primary research value of this compound lies in its potential as a key intermediate or scaffold for the synthesis of biologically active molecules. Pyrazolo[3,4-b]pyridine derivatives have been extensively investigated and demonstrated promising anticancer activity against multiple human cancer cell lines, including lung (A549), breast (MCF7), prostate (DU145), and cervical (HeLa) cancers . The presence of the trifluoromethyl (CF3) group is a critical structural feature, as it often enhances a compound's metabolic stability, lipophilicity, and overall bioavailability, making it a valuable moiety in the design of new pharmacologically active agents . Furthermore, the piperidin-3-yl substituent incorporated into this molecule is a common pharmacophore in drug discovery, frequently contributing to target binding and potency through its ability to engage in hydrogen bonding and ionic interactions. Researchers can utilize this high-purity compound to explore structure-activity relationships (SAR), develop new synthetic methodologies for fused heterocyclic systems , and investigate its potential as a precursor for protein kinase inhibitors or other therapeutic targets. While the specific mechanism of action for this exact analog requires empirical determination, related compounds in this class have shown efficacy at micromolar concentrations, highlighting the potential of this scaffold .

Properties

IUPAC Name

6-piperidin-3-yl-N-propan-2-yl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F3N5/c1-8(2)20-13-12-10(15(16,17)18)6-11(21-14(12)23-22-13)9-4-3-5-19-7-9/h6,8-9,19H,3-5,7H2,1-2H3,(H2,20,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKUBZZOCRNJHTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NNC2=C1C(=CC(=N2)C3CCCNC3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Pyrazolo[3,4-b]pyridine Synthesis

The pyrazolo[3,4-b]pyridine scaffold is constructed via Japp–Klingemann reaction and intramolecular cyclization (Figure 1). Key steps include:

  • Starting material : 2-Chloro-3-nitropyridine derivatives undergo nucleophilic aromatic substitution (SNAr) with keto esters to form pyridinyl keto esters.
  • Hydrazone formation : Reaction with arenediazonium tosylates generates hydrazone intermediates.
  • One-pot cyclization : Azo-coupling, deacylation, and pyrazole annulation occur sequentially under mild conditions (20–40°C, MeCN solvent).

Optimized Conditions :

Step Reagents/Conditions Yield (%) Reference
SNAr substitution K₂CO₃, DMF, 80°C, 2 h 85–92
Japp–Klingemann Arenediazonium tosylate, pyridine, r.t. 78–84
Cyclization HCl/EtOH, 40°C, 45 min 90

Introduction of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is introduced early in the synthesis via:

Key Data :

  • Reaction time: 6–8 h at 60°C.
  • Yield: 70–75% after purification by silica gel chromatography.

Piperidine Ring Functionalization

The piperidin-3-yl moiety is incorporated via reductive amination or Buchwald–Hartwig coupling :

  • Intermediate : tert-Butyl 4-aminopiperidine-1-carboxylate is reacted with pyrimidine derivatives in isopropanol with DIPEA, followed by HCl/EtOH deprotection.
  • Conditions :
    • Temperature: Reflux (82°C).
    • Catalyst: Pd(OAc)₂/Xantphos for coupling reactions.
    • Yield: 68% after column chromatography.

Isopropylamine Installation

The N-isopropyl group is introduced via alkylation :

Integrated Synthetic Pathway

A representative route consolidates the above steps:

  • Synthesize pyrazolo[3,4-b]pyridine core via Japp–Klingemann/cyclization.
  • Introduce -CF₃ at position 4 using CF₃I.
  • Couple piperidine via Buchwald–Hartwig amination.
  • Alkylate with isopropyl bromide.

Overall Yield : 42–48% (four steps).

Analytical Validation

  • Purity : >98% (HPLC, C18 column, MeCN/H₂O gradient).
  • Characterization : ¹H/¹³C NMR, HRMS, and X-ray crystallography confirm structure.

Challenges and Optimizations

  • Side reactions : Acetyl group migration observed during cyclization; mitigated by controlled HCl addition.
  • Solvent choice : MeCN outperforms DCM in minimizing byproducts.

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-6-(piperidin-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically involving the piperidine ring.

    Reduction: Reduction reactions can be performed on the pyrazole or pyridine rings.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions may involve reagents such as halogens, alkyl halides, or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring may yield a lactam, while reduction of the pyrazole ring may yield a dihydropyrazole derivative.

Scientific Research Applications

N-isopropyl-6-(piperidin-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as anti-inflammatory, analgesic, and anticancer properties.

    Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.

    Chemical Biology: The compound is employed in chemical biology research to investigate its interactions with proteins and other biomolecules.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-isopropyl-6-(piperidin-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity to these targets, while the piperidine ring contributes to its overall stability and bioavailability. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-b]pyridine: A closely related compound with similar biological activities.

    Trifluoromethylpyrazole: Another compound with a trifluoromethyl group, known for its biological activities.

    Piperidinylpyrazole: A compound with a piperidine ring, studied for its medicinal properties.

Uniqueness

N-isopropyl-6-(piperidin-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine is unique due to the combination of its structural features, including the trifluoromethyl group, piperidine ring, and isopropyl group. This combination contributes to its distinct chemical properties and biological activities, making it a valuable compound for scientific research and potential therapeutic applications.

Biological Activity

N-isopropyl-6-(piperidin-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine is a compound belonging to the pyrazolopyridine class, recognized for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Structural Characteristics

The compound features a complex structure characterized by:

  • Pyrazolo[3,4-b]pyridine core : Known for its pharmacological significance.
  • Trifluoromethyl group : Enhances lipophilicity and bioactivity.
  • Piperidine ring : Contributes to the compound's binding affinity and stability.

1. Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been evaluated against various cancer cell lines, demonstrating:

  • Inhibition of cell proliferation : Effective in HeLa, HCT116, and A375 human tumor cells with IC50 values indicating potent activity.
  • Mechanism of action : Likely involves inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, related compounds have shown IC50 values of 0.36 µM against CDK2 and 1.8 µM against CDK9 .

2. Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory properties:

  • Inhibition of pro-inflammatory cytokines : Studies suggest it may reduce levels of TNF-alpha and IL-6 in activated macrophages.
  • Potential therapeutic applications : Could be beneficial in treating chronic inflammatory diseases.

3. Analgesic Activity

Preliminary studies indicate that this compound may possess analgesic properties:

  • Pain relief mechanisms : Possibly through modulation of pain pathways involving opioid receptors or other neuropeptides.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Binding affinity : The trifluoromethyl group enhances binding to target enzymes or receptors.
  • Inhibition of enzymatic activity : Particularly in kinases related to cancer proliferation and survival pathways.

Research Findings and Case Studies

Recent studies have highlighted the compound's potential across various applications:

Study FocusFindingsReference
Anticancer ActivityInhibits proliferation in HeLa and HCT116 cells with IC50s < 1 µM
Anti-inflammatory EffectsReduces TNF-alpha and IL-6 production in macrophages
Analgesic PropertiesModulates pain pathways; further studies needed

Q & A

Basic: What synthetic methodologies are effective for preparing N-isopropyl-6-(piperidin-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine?

Answer:
A common approach involves cyclocondensation of brominated nicotinonitrile intermediates (e.g., 2-bromo-6-substituted-4-aryl-nicotinonitriles) with hydrazine monohydrate. For example, demonstrates that hydrazine facilitates pyrazole ring formation in structurally related pyrazolo[3,4-b]pyridines, yielding products in 47–50% after recrystallization . Key steps include:

  • Reagent choice: Hydrazine monohydrate as a cyclizing agent.
  • Precursor design: Brominated intermediates to enable regioselective ring closure.
  • Purification: Recrystallization from polar solvents (e.g., ethanol or acetonitrile) to isolate pure products.

Advanced: How can researchers optimize reaction conditions to address low yields or impurities in the synthesis of this compound?

Answer:
Yield optimization may involve:

  • Catalyst screening: Transition-metal catalysts (e.g., Pd for cross-coupling) to improve bromine substitution efficiency .
  • Temperature control: Gradual heating (60–80°C) to minimize side reactions, as abrupt temperature spikes can degrade intermediates .
  • Solvent selection: DMF or DMSO may enhance solubility of aromatic intermediates, while dichloromethane is suitable for coupling reactions (see for solvent-dependent protocols) .
    For impurity removal, use column chromatography with silica gel (hexane/ethyl acetate gradients) or preparative HPLC with C18 columns .

Basic: What analytical techniques are critical for confirming the molecular structure and purity of this compound?

Answer:

  • High-Resolution Mass Spectrometry (HRMS): To verify molecular weight (e.g., APCI or ESI modes, as in , which reports deviations ≤0.4 m/z) .
  • Multinuclear NMR: 1H/13C NMR to confirm substitution patterns (e.g., trifluoromethyl groups show distinct 19F coupling in 1H NMR).
  • Elemental Analysis: Validate C/H/N ratios (e.g., reports ≤0.5% deviation between calculated and observed values) .
  • X-ray Crystallography: For unambiguous structural confirmation using SHELXL refinement ( highlights its robustness for small-molecule crystallography) .

Advanced: How should researchers design assays to evaluate the kinase inhibition potential of this compound?

Answer:

  • Kinase profiling: Use fluorescence-based ATP competition assays (e.g., Adapta Kinase Assay) against MNK1, JAK2, or PI3K isoforms, given structural similarities to pyrazolo[3,4-b]pyridine kinase inhibitors in and .
  • Selectivity screening: Test against a panel of 50+ kinases to identify off-target effects.
  • Cellular assays: Measure IC50 in cancer cell lines (e.g., HCT116 or MCF7) using viability assays (MTT or CellTiter-Glo).
  • Molecular docking: Align with kinase crystal structures (e.g., PDB 5TF in ) to predict binding modes .

Advanced: How can researchers resolve contradictions in crystallographic data, such as ambiguous electron density or twinning?

Answer:

  • Refinement protocols: Use SHELXL’s TWIN/BASF commands for twinned data ( notes its efficacy for high-resolution or twinned datasets) .
  • Density modification: Apply solvent-flattening in programs like PHENIX for poorly resolved regions.
  • Validation tools: Check Rfree values and Ramachandran plots with tools like MolProbity.

Basic: What computational methods are suitable for predicting the physicochemical properties of this compound?

Answer:

  • LogP calculation: Use Schrödinger’s QikProp or ACD/Labs to estimate lipophilicity, critical for blood-brain barrier penetration.
  • pKa prediction: Employ MarvinSuite or SPARC for ionization states, especially for the piperidine and pyrazole nitrogens.
  • ADMET profiling: SwissADME or ADMET Predictor to assess solubility, metabolic stability, and toxicity risks.

Advanced: What strategies can mitigate challenges in scaling up the synthesis for preclinical studies?

Answer:

  • Flow chemistry: Continuous reactors for exothermic steps (e.g., hydrazine reactions) to improve safety and yield .
  • Green chemistry: Replace DMF with cyclopentyl methyl ether (CPME) for solvent sustainability.
  • Process analytical technology (PAT): In-line FTIR or Raman spectroscopy to monitor reaction progress in real time.

Basic: How should researchers validate the biological activity of this compound in vitro and in vivo?

Answer:

  • In vitro:
    • Dose-response curves (0.1–100 µM) in target-specific assays (e.g., kinase inhibition).
    • Cytotoxicity counter-screens in non-malignant cells (e.g., HEK293).
  • In vivo:
    • Pharmacokinetics: Assess oral bioavailability and half-life in rodent models.
    • Xenograft models: Use immunodeficient mice implanted with target cancer cell lines ( suggests efficacy in tumor regression studies) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-isopropyl-6-(piperidin-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine
Reactant of Route 2
Reactant of Route 2
N-isopropyl-6-(piperidin-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.